2-(4-Bromo-2,3-dihydroindol-1-yl)ethanamine;dihydrochloride
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Overview
Description
2-(4-Bromo-2,3-dihydroindol-1-yl)ethanamine;dihydrochloride is a useful research compound. Its molecular formula is C10H15BrCl2N2 and its molecular weight is 314.05. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Characterization
The chemical synthesis and characterization of compounds related to "2-(4-Bromo-2,3-dihydroindol-1-yl)ethanamine; dihydrochloride" have been a subject of interest in the field of organic chemistry. For instance, the synthesis of bromo-ethanamine derivatives through specific reactions highlights the methodologies to achieve high purity and yield of brominated compounds (P. Bach & J. Bridges, 1982). Additionally, studies on the crystal structure and spectral characterization of bromo derivatives provide insights into the physical and chemical properties of these compounds, contributing to a deeper understanding of their reactivity and potential applications (Pravinkumar Patil, A. K. Pathan, & S. Zangade, 2021).
Biological Activities and Applications
Research on the modifications of the chemical structure of marine bisindole alkaloids, including derivatives similar to "2-(4-Bromo-2,3-dihydroindol-1-yl)ethanamine; dihydrochloride," has shown significant anticancer properties. These studies indicate that specific structural changes can alter the cytotoxic effects of derivatives, suggesting potential applications in cancer therapy (S. Burattini et al., 2022). The exploration of bisindolyl ethanamine scaffolds and their synthesis through acid-catalyzed reactions further supports the potential for these compounds to serve as a basis for developing new anticancer drugs (M. Mari et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
2-(4-bromo-2,3-dihydroindol-1-yl)ethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2.2ClH/c11-9-2-1-3-10-8(9)4-6-13(10)7-5-12;;/h1-3H,4-7,12H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZCOOSHMCQPAJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C(=CC=C2)Br)CCN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrCl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.